1,2,3,4-Tetrachloroanthracen-9(10H)-one
Description
1,2,3,4-Tetrachloroanthracen-9(10H)-one is a polyhalogenated anthracenone derivative characterized by four chlorine atoms substituted at the 1, 2, 3, and 4 positions of the anthracene backbone. Its structure combines the planar aromatic system of anthracene with electron-withdrawing chlorine substituents, which influence its electronic properties, reactivity, and solubility.
Properties
Molecular Formula |
C14H6Cl4O |
|---|---|
Molecular Weight |
332 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-10H-anthracen-9-one |
InChI |
InChI=1S/C14H6Cl4O/c15-10-8-5-6-3-1-2-4-7(6)14(19)9(8)11(16)13(18)12(10)17/h1-4H,5H2 |
InChI Key |
PFTMJVOBVKCJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,2,3,4-Tetrachloroanthracen-9(10H)-one with structurally related anthracenones and acridinones, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Anthracenone Derivatives
Key Comparisons
Substituent Effects on Reactivity and Solubility Chlorinated Derivatives: The tetrachloro derivative exhibits greater electron deficiency compared to dichloro analogs, enhancing its susceptibility to nucleophilic aromatic substitution. However, excessive halogenation may reduce solubility in nonpolar solvents . Nitro vs. Chloro Groups: The tetranitro derivative (C₁₄H₆N₄O₉) has higher molecular weight and oxidative instability compared to tetrachloroanthracenone, limiting its utility outside specialized applications (e.g., explosives) . Methoxy Derivatives: Tetramethoxyacridinones (e.g., CAS 517-73-7) demonstrate improved solubility in polar aprotic solvents (e.g., DMSO) due to methoxy groups, making them more suitable for biological studies .
These compounds, however, faced challenges such as poor solubility and rapid resistance development . The methoxy-substituted acridinone (CAS 517-73-7) shows promise in antitumor research, suggesting that substituent polarity and position critically influence pharmacological profiles .
Synthetic Challenges Halogenated anthracenones often require controlled reaction conditions to avoid over-halogenation or decomposition. For example, dichloroanthracen-9(10H)-one (CAS 52075-62-4) is synthesized via selective chlorination, but tetrachloro derivatives may necessitate multistep protocols . Purification of halogenated anthracenones is complicated by their sensitivity to hydrolysis, as seen in , where improper chromatography led to ketone hydrolysis .
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